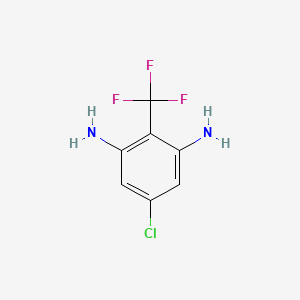![molecular formula C9H12N6O3 B13102957 (2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B13102957.png)
(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol” is a complex organic molecule that features a tetrahydrofuran ring, an imidazo[4,5-d][1,2,3]triazin moiety, and an amino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydrofuran ring and the imidazo[4,5-d][1,2,3]triazin moiety. Typical synthetic routes might include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Construction of the Imidazo[4,5-d][1,2,3]triazin Moiety: This might involve multi-step reactions starting from simpler heterocyclic precursors.
Coupling Reactions: The final step would involve coupling the two major fragments under suitable conditions.
Industrial Production Methods
Industrial production would scale up these laboratory methods, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The imidazo[4,5-d][1,2,3]triazin moiety can be reduced under specific conditions to modify its electronic properties.
Substitution: The amino group can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced heterocycles.
Substitution: Various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use in the treatment of diseases due to its biological activity.
Industry
Material Science:
Agriculture: Possible use as a bioactive agent in agricultural chemicals.
Wirkmechanismus
The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-d][1,2,3]triazin moiety may play a crucial role in binding to these targets, while the tetrahydrofuran ring could influence the compound’s overall conformation and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol: Similar in structure but with different substituents.
Imidazo[4,5-d][1,2,3]triazin Derivatives: Compounds with variations in the imidazo[4,5-d][1,2,3]triazin moiety.
Tetrahydrofuran Derivatives: Compounds with different functional groups attached to the tetrahydrofuran ring.
Uniqueness
This compound’s uniqueness lies in its specific combination of the imidazo[4,5-d][1,2,3]triazin moiety and the tetrahydrofuran ring, which may confer unique biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C9H12N6O3 |
|---|---|
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
(2R,3S,5S)-5-(4-aminoimidazo[4,5-d]triazin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C9H12N6O3/c10-8-7-9(13-14-12-8)15(3-11-7)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H2,10,12,13)/t4-,5+,6-/m0/s1 |
InChI-Schlüssel |
VXGIBTXURUOCID-JKUQZMGJSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=NN=C32)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=NN=C32)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


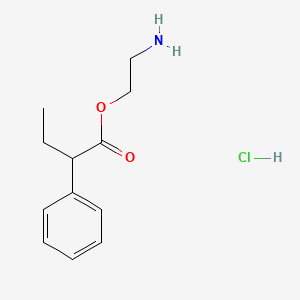
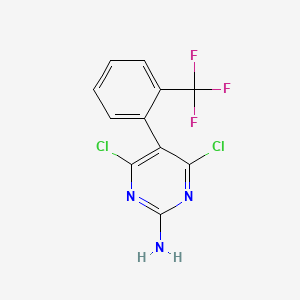
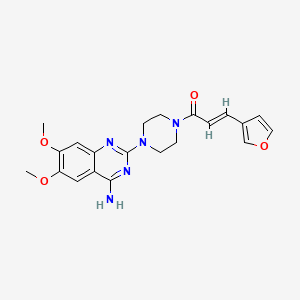
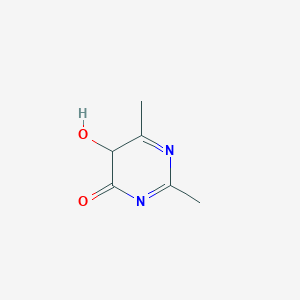
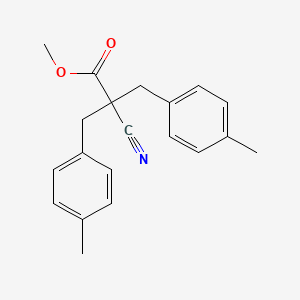
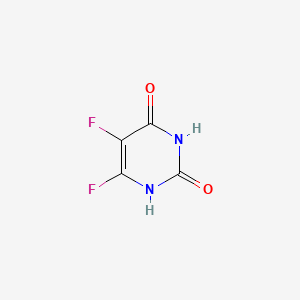
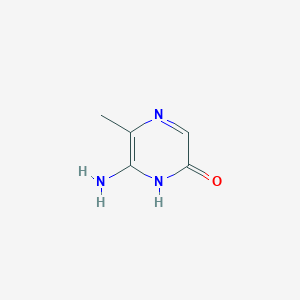
![6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13102933.png)
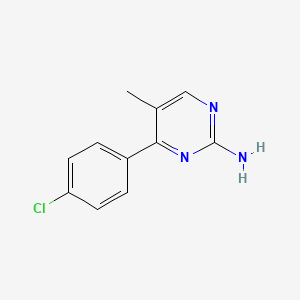
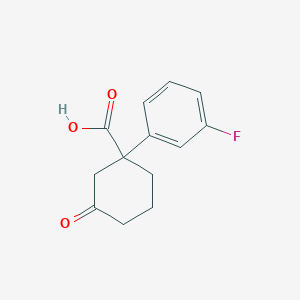
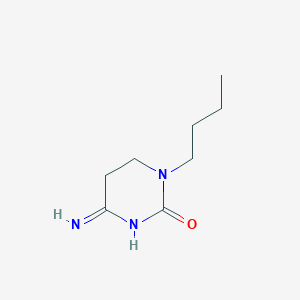
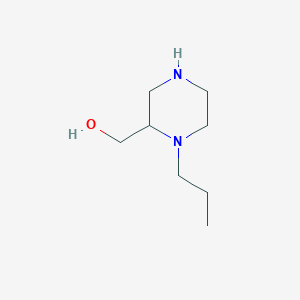
![3-Ethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13102975.png)
